1-[(difluoromethyl)sulfanyl]-4-fluorobenzene
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Overview
Description
1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene is an organofluorine compound with the molecular formula C7H5F3S. This compound is characterized by the presence of a difluoromethylsulfanyl group attached to a benzene ring substituted with a fluorine atom. Organofluorine compounds are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene typically involves the introduction of the difluoromethylsulfanyl group onto a fluorobenzene ring. One common method involves the reaction of 4-fluorobenzenethiol with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced sulfur-containing compounds.
Scientific Research Applications
1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as photoresists and donor-acceptor chromophores
Mechanism of Action
The mechanism of action of 1-[(difluoromethyl)sulfanyl]-4-fluorobenzene involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Difluoromethyl)sulfanyl]-4-methylbenzene
- 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene
- 1-[(Difluoromethyl)sulfanyl]-2,3,5,6-tetrafluoro-4-(nitromethyl)benzene
Uniqueness
1-[(Difluoromethyl)sulfanyl]-4-fluorobenzene is unique due to the presence of both a difluoromethylsulfanyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(difluoromethylsulfanyl)-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMLVALGNHCDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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